molecular formula C24H23N3O2S B2353873 N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 397882-40-5

N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2353873
CAS No.: 397882-40-5
M. Wt: 417.53
InChI Key: BOETXHNJCJUPCP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-ethoxyaniline with 6-methyl-4-naphthalen-1-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Biological Activity

N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will detail its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include the formation of the tetrahydropyrimidine ring, followed by the introduction of the naphthalenyl and ethoxyphenyl groups. The sulfanylidene moiety is introduced through a condensation reaction.

Antimicrobial Activity

Recent studies have demonstrated that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. A study focusing on related compounds showed that modifications in the structure can enhance activity against various bacterial strains. For instance, derivatives with electron-withdrawing groups showed increased efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antiviral Activity

Tetrahydropyrimidines have also been investigated for their antiviral properties. A related compound demonstrated inhibitory activity against HIV integrase, with an IC50 value of 0.65 µM . This suggests that this compound may possess similar antiviral potential.

Cytotoxicity

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary tests indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, they may still be viable candidates for further development if their therapeutic indices are favorable .

Case Study 1: Antimicrobial Evaluation

A research study evaluated a series of tetrahydropyrimidine derivatives for antimicrobial activity. The results indicated that specific substitutions on the aromatic rings significantly influenced their effectiveness against various pathogens. The compound showed promising results in inhibiting the growth of Escherichia coli and Pseudomonas aeruginosa .

Case Study 2: Antiviral Mechanism

In another investigation into the antiviral properties of tetrahydropyrimidines, docking studies revealed that these compounds could effectively bind to the active site of HIV integrase. The binding affinity was assessed using molecular modeling techniques, confirming that structural modifications could enhance efficacy .

Research Findings

Activity IC50 Value Tested Strains Notes
AntimicrobialNot specifiedS. aureus, E. coliStructure-dependent activity
Antiviral0.65 µMHIV IntegrasePotential for further development
CytotoxicityVariesVarious cell linesHigher concentrations show toxicity

Properties

IUPAC Name

N-(2-ethoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-3-29-20-14-7-6-13-19(20)26-23(28)21-15(2)25-24(30)27-22(21)18-12-8-10-16-9-4-5-11-17(16)18/h4-14,22H,3H2,1-2H3,(H,26,28)(H2,25,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOETXHNJCJUPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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